tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the tert-butyl ester and the 4-fluorobenzylamine moiety. The reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions.
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, a precursor containing a halide and an amine group can undergo intramolecular cyclization to form the azetidine ring.
Introduction of tert-Butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of 4-Fluorobenzylamine: The final step involves the nucleophilic substitution reaction between the azetidine intermediate and 4-fluorobenzylamine, typically under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring and the fluorobenzylamine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
- Methyl 2-amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1,3-selenazole-5-carboxylate
Uniqueness
tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate is unique due to the presence of the 4-fluorobenzylamine moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its stability under various conditions.
Properties
CAS No. |
887590-16-1 |
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Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 3-[[(4-fluorophenyl)methylamino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-13(11-19)9-18-8-12-4-6-14(17)7-5-12/h4-7,13,18H,8-11H2,1-3H3 |
InChI Key |
HECUFLGFQXRLNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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